molecular formula C14H26N2 B2421345 [2-(Cyclopropylmethyl)-2-azaspiro[4.5]decan-4-yl]methanamine CAS No. 2096140-89-3

[2-(Cyclopropylmethyl)-2-azaspiro[4.5]decan-4-yl]methanamine

Cat. No.: B2421345
CAS No.: 2096140-89-3
M. Wt: 222.376
InChI Key: YXBJPISJHYUCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Cyclopropylmethyl)-2-azaspiro[4.5]decan-4-yl]methanamine is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclopropylmethyl)-2-azaspiro[4.5]decan-4-yl]methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the cyclopropylmethyl group: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable cyclopropylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclopropylmethyl)-2-azaspiro[4.5]decan-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Suitable nucleophiles such as alkyl halides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-(Cyclopropylmethyl)-2-azaspiro[4.5]decan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biology, the compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its effects on different biological pathways and its potential use in the treatment of various diseases.

Industry

In industry, the compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it a valuable component in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [2-(Cyclopropylmethyl)-2-azaspiro[4.5]decan-4-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Isopropyl)-2-azaspiro[4.5]dec-4-yl]methanamine
  • [2-(Cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl

Uniqueness

[2-(Cyclopropylmethyl)-2-azaspiro[4.5]decan-4-yl]methanamine is unique due to its specific spirocyclic structure and the presence of the cyclopropylmethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-(cyclopropylmethyl)-2-azaspiro[4.5]decan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c15-8-13-10-16(9-12-4-5-12)11-14(13)6-2-1-3-7-14/h12-13H,1-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBJPISJHYUCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CC2CN)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.